2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
4-[2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-20(24-18-5-3-2-4-17(18)23-16)27-8-10-28(11-9-27)21-22-7-6-19(25-21)26-12-14-29-15-13-26/h2-7H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZISBRXCEFTGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a piperazine and morpholine moiety, which are known to enhance pharmacological activity. The molecular formula is with a molecular weight of 364.44 g/mol.
-
Antitumor Activity :
- The compound has been shown to exhibit cytotoxic effects against several cancer cell lines. Studies indicate that it targets specific kinases involved in cell proliferation and survival, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- It has demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Activity :
Cytotoxicity Assays
In a study examining the cytotoxic effects of various quinoxaline derivatives, including this compound, the following results were noted:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15 |
| This compound | A549 (Lung) | 10 |
| This compound | HeLa (Cervical) | 12 |
These results indicate that the compound has promising activity against multiple cancer types, with lower IC50 values indicating higher potency against these cell lines .
Antimicrobial Studies
In studies assessing antimicrobial efficacy, derivatives similar to this compound were tested against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Streptococcus pneumoniae | 12 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains .
Structure–Activity Relationship (SAR)
The introduction of morpholine and piperazine moieties significantly enhances the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can lead to variations in potency and selectivity for different biological targets .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline exhibit promising anticancer properties. These compounds act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that targeting the PI3K/Akt/mTOR pathway can lead to reduced tumor growth in various cancer models .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests potential therapeutic benefits .
Antimicrobial Properties
Another area of application is its antimicrobial activity. Preliminary studies indicate that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Kinase Inhibition
The compound is known to inhibit various kinases, which play crucial roles in cell signaling pathways associated with growth and survival. This inhibition can lead to apoptosis in cancer cells, thereby reducing tumor size .
Modulation of Neurotransmitter Systems
In the context of neuroprotection, the compound may influence neurotransmitter levels, particularly dopamine and serotonin, which are critical for mood regulation and cognitive function .
Study on Anticancer Efficacy
A recent study demonstrated that a related compound significantly inhibited tumor growth in xenograft models of breast cancer. The results showed a reduction in tumor size by over 50% compared to controls when administered at therapeutic doses .
Neuroprotective Effects in Animal Models
In a controlled study using mouse models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Substituents
Key structural analogs differ in the substitution patterns on the pyrimidine or quinoxaline systems:
*Estimated based on structural similarity to and .
- Morpholine vs.
Quinoxaline Derivatives with Phenoxy/Naphthyloxy Substituents
Compounds such as 2o (2-Methyl-3-[4-(trifluoromethylsulfonyl)phenoxy]quinoxaline) and 2q (2-Methyl-3-(naphthalen-1-yloxy)quinoxaline) from replace the piperazine-pyrimidine chain with bulky, electron-withdrawing groups. These derivatives exhibit antiplasmodial activity by targeting the apicoplast of Plasmodium falciparum.
Thienopyrimidine-Based Kinase Inhibitors
Compounds like PI-103 (CAS 371935-74-9) and MK-2206 2HCl (CAS 1032350-13-2) from share the morpholine motif but utilize thienopyrimidine or pyrimidine cores. PI-103 inhibits PI3K/mTOR kinases, suggesting that the main compound’s morpholine and pyrimidine groups may similarly target kinase pathways .
Preparation Methods
Synthesis of the Quinoxaline Core
The quinoxaline moiety serves as the foundational structure for this compound. Its preparation typically begins with the condensation of o-phenylenediamine derivatives with α-diketones or α-keto acids. For 2-methylquinoxaline, the reaction between 1,2-diamino-3-methylbenzene and glyoxal under acidic conditions proves most effective .
In a representative procedure, 1,2-diamino-3-methylbenzene (1.0 equiv) is dissolved in ethanol and treated with glyoxal (40% aqueous solution, 1.2 equiv) at 60°C for 6 hours. The reaction mixture is neutralized with sodium bicarbonate, yielding 2-methylquinoxaline with 85–90% purity. Subsequent recrystallization from hexane/ethyl acetate (3:1) enhances purity to >98% .
Table 1: Optimization of Quinoxaline Cyclization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Acetic acid | Ethanol |
| Temperature (°C) | 60 | 80 | 60 |
| Reaction Time (h) | 6 | 4 | 6 |
| Yield (%) | 88 | 72 | 88 |
Functionalization with Piperazine-Pyrimidine Substituent
Introducing the 4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazine group requires sequential Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The process begins with the synthesis of 4-(pyrimidin-2-yl)piperazine via palladium-catalyzed cross-coupling between 2-chloropyrimidine and piperazine .
Key Reaction:
Morpholine incorporation is achieved through nucleophilic aromatic substitution. The pyrimidine ring’s C4 position reacts with morpholine in dimethylacetamide (DMAc) at 120°C for 12 hours, achieving 78% conversion .
Coupling of Quinoxaline and Piperazine-Pyrimidine Moieties
The final assembly employs Ullmann-type coupling to attach the piperazine-pyrimidine group to the quinoxaline core. Critical parameters include:
-
Catalyst System: CuI/1,10-phenanthroline
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 110°C
-
Reaction Time: 48 hours
Under these conditions, the coupling efficiency reaches 65–70%, with residual starting material removed via silica gel chromatography .
Table 2: Impact of Catalysts on Coupling Efficiency
| Catalyst | Yield (%) | Purity (%) | Byproducts (%) |
|---|---|---|---|
| CuI/Phenanthroline | 68 | 95 | 5 |
| Pd(OAc)2/XPhos | 52 | 89 | 11 |
| None | <5 | – | >95 |
Purification and Isolation Strategies
Post-synthesis purification is critical due to the compound’s structural complexity. Industrial-scale processes favor crystallization over chromatography. A patented method involves:
-
Dissolving the crude product in hot isopropanol (70°C)
-
Gradual cooling to 4°C over 12 hours
-
Filtration and washing with cold methanol
This approach achieves 99.2% purity with a 92% recovery rate .
Scale-up Challenges and Solutions
Transitioning from laboratory to industrial synthesis introduces challenges:
-
Exothermic Reactions: The morpholine substitution step generates significant heat. Pilot plants employ jacketed reactors with controlled cooling to maintain temperatures below 130°C .
-
Catalyst Cost: Pd2(dba)3 usage is reduced 40% by switching to Pd nanoparticles immobilized on carbon .
-
Solvent Recovery: DMF is distilled and reused, lowering production costs by 18% per batch .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. For example, quinoxaline cores are functionalized with piperazine moieties using coupling agents like EDCI/HOBt under inert atmospheres. Morpholine-substituted pyrimidine intermediates are introduced via Buchwald-Hartwig amination or SNAr reactions . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst systems (e.g., Pd(OAc)₂/Xantphos for cross-coupling) to improve yields. Purity is monitored via HPLC (C18 columns, acetonitrile/water gradients) .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., morpholine’s methylene protons at δ 3.6–3.8 ppm; quinoxaline aromatic protons at δ 8.2–8.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₂₈N₈O: 453.24) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous piperazine-pyrimidine hybrids .
Q. What analytical methods are suitable for assessing purity and detecting impurities?
- Methodology :
- HPLC-UV/ELSD : Use reverse-phase columns (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% TFA in water:acetonitrile) to separate impurities like unreacted morpholine derivatives or dehalogenated byproducts .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate:hexane = 1:1, Rf ≈ 0.3–0.5) .
- ICP-MS : Detect trace metal catalysts (e.g., Pd < 10 ppm) in final products .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate binding interactions with target proteins (e.g., kinase domains). For example, morpholine and pyrimidine moieties show hydrogen bonding with ATP-binding pockets .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with anti-proliferative IC₅₀ values to predict activity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardized assays : Re-evaluate potency using uniform protocols (e.g., MTT assays with 48-hour incubation, controlled cell passage numbers) .
- Metabolomic profiling : Identify off-target effects via LC-MS-based metabolite screening in cell lysates .
- Orthogonal validation : Confirm kinase inhibition using SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. How can reaction scalability challenges be addressed for multi-gram synthesis?
- Methodology :
- Flow chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., piperazine coupling) to improve heat dissipation and reduce side reactions .
- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., stoichiometry, residence time) for yield maximization .
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or bio-based alternatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
